Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromane-3-carboxylate
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Overview
Description
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzopyran ring fused with a boronic ester moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions to modify the benzopyran ring or the ester group.
Substitution: The boronic ester moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzopyran ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylate is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which facilitates the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond. This process involves the activation of the boronic ester and the subsequent transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to the presence of the benzopyran ring, which imparts specific chemical and physical properties, such as fluorescence. This makes it particularly valuable in applications where fluorescence is desired, such as in biological imaging and sensor development.
Properties
Molecular Formula |
C17H23BO5 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)13-6-7-14-11(9-13)8-12(10-21-14)15(19)20-5/h6-7,9,12H,8,10H2,1-5H3 |
InChI Key |
LAECNDNYMLQBJU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(C3)C(=O)OC |
Origin of Product |
United States |
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